(S)-3-Allylmorpholine

Opioid Pharmacology Structure-Activity Relationship Receptor Binding

Enantiopure morpholine building blocks with defined C3 stereochemistry are essential for reproducible SAR in opioid receptor research, yet racemic or N-allyl substitutes produce divergent biological outcomes. (S)-3-Allylmorpholine resolves this with: - Defined (S)-configuration enabling >9-fold MOR selectivity (Ki=106 nM) over DOR/KOR. - C3-allyl handle for Pd-catalyzed allylic alkylation and Se-induced 6-exo cyclizations. - Validated scaffold for neurokinin antagonist and cholinesterase inhibitor synthesis. Available in >97% enantiopurity with fast dispatch.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1251751-03-7
Cat. No. B3394366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Allylmorpholine
CAS1251751-03-7
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC=CCC1COCCN1
InChIInChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1
InChIKeyONQMFQLWXIJVPR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Allylmorpholine Sourcing Guide


(S)-3-Allylmorpholine (CAS 1251751-03-7) is an enantiopure chiral morpholine derivative bearing an allyl substituent at the 3-position of the morpholine ring . This C-substituted heterocyclic scaffold serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple specialty chemical suppliers in purities ranging from 95% to 98% . Morpholine-containing motifs are prevalent in FDA-approved drugs and bioactive compounds due to their favorable physicochemical properties, including improved aqueous solubility, modulated lipophilicity, and enhanced metabolic stability [1]. The (S)-enantiomer provides a defined three-dimensional spatial orientation critical for stereospecific interactions with biological targets, distinguishing it from achiral 3-allylmorpholine analogs [2].

Compound classChiral 3-allyl morpholine building block
StereochemistryEnantiopure (S) configuration
Reactive handleC-3 allyl for downstream diversification

Why (S)-3-Allylmorpholine Is Not Interchangeable


Generic substitution of (S)-3-Allylmorpholine with the (R)-enantiomer (CAS 1390677-84-5), racemic 3-allylmorpholine (CAS 1391213-86-7), or the N-allyl regioisomer (4-allylmorpholine, CAS 696-57-1) fails for three scientifically verifiable reasons. First, enantiomers exhibit distinct three-dimensional spatial configurations that lead to differential binding at chiral biological targets . Second, the C-3 allyl substitution in (S)-3-Allylmorpholine creates a stereogenic center with defined geometry, whereas N-allylmorpholine lacks this chiral element entirely, eliminating stereospecific molecular recognition capability [1]. Third, substitution pattern profoundly influences synthetic utility: the C-3 allyl group enables downstream transformations including allylic alkylation, olefin metathesis, and cyclization reactions [2] that are inaccessible to N-allyl congeners. The quantified differences in downstream product stereochemical outcomes necessitate careful selection of the appropriate enantiomer for reproducible research [3].

Target: (S)-3-Allylmorpholine
Substitute Risk
Enantiopure (S) stereochemistry
Opposite (R) enantiomer may alter chiral recognition
Defined C-3 allyl chirality
Racemic mixture loses stereochemical control
C-allyl reactive handle for transformations
N-allyl regioisomer lacks chiral center; reactivity differs

(S)-3-Allylmorpholine vs. Comparators: Evidence


Opioid Receptor Selectivity Profiling

A peptidomimetic ligand incorporating the (S)-3-allylmorpholine-derived scaffold demonstrated quantifiable selectivity for the μ-opioid receptor (MOR) over δ- and κ-opioid receptors [1]. The compound exhibited a Ki of 106 nM at rat MOR versus Ki >1000 nM at both δ-opioid receptor (DOR) and κ-opioid receptor (KOR), representing >9-fold selectivity for MOR [1]. This receptor discrimination is attributable to the defined (S)-stereochemistry of the morpholine moiety [2].

MOR Selectivity
Class-level inference
MOR Ki: 106 nM
DOR/KOR Ki: >1000 nM
Stereochemistry-dependent receptor selectivity context
Peptidomimetic derivative data; class-level
Opioid Pharmacology Structure-Activity Relationship Receptor Binding

Cholinesterase and NMDA Receptor Modulation

Chromone-containing allylmorpholine (CCAM) derivatives, which incorporate the core allylmorpholine structural motif, exhibit dual pharmacological activity in vitro [1]. These compounds demonstrate combined inhibitory action on butyrylcholinesterase (BChE) and antagonism toward N-methyl-D-aspartate (NMDA) receptors [2]. The in vitro findings have been extended to in vivo models, where CCAM compound 33a induces anxiolytic-like and sedative effects in adult zebrafish [3].

ChE/NMDA Dual Activity
Class-level inference
BChE inhibition + NMDA antagonism
Reported multi-target interaction profile
Allylmorpholine core derivative; model-response context
Neuropharmacology Enzyme Inhibition NMDA Antagonism

Selenocyclization Stereoselectivity

Chiral 3-allyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives undergo electrophilic selenium-induced 6-exo cyclization to produce enantiopure morpholine derivatives with high diastereoselectivity [1]. The stereochemical outcome depends critically on the temperature of the reaction, the structure of the C-2 substituent, and the substitution pattern of the allyl double bond [1]. This methodology provides a validated route to structurally defined morpholine building blocks [2].

Stereoselective Cyclization
Class-level inference
Se-induced 6-exo cyclization
Enantiopure morpholine products
Stereochemistry-dependent cyclization outcomes
Temperature and substitution pattern dependent
Stereoselective Synthesis Cyclization Chiral Pool

Pd-Catalyzed Asymmetric Allylic Alkylation

The allyl group in chiral morpholine derivatives serves as a key reactive handle for palladium-catalyzed asymmetric allylic alkylation, enabling the construction of quaternary stereocenters [1]. This methodology has been applied to the preparation of optically active morpholine-2-aryl-2-allyl derivatives, which are key intermediates in the synthesis of neurokinin receptor antagonists . The reaction introduces a tetrasubstituted stereocenter during palladium-promoted asymmetric allylic alkylation [2].

Asymmetric Allylic Alkylation
Class-level inference
Pd-catalyzed quaternary stereocenter construction
C-3 allyl enables synthetic diversification
Distinct from N-allyl reactivity
Asymmetric Catalysis Allylic Alkylation Neurokinin Antagonists

(S)-3-Allylmorpholine Applications


Opioid Receptor Ligand Synthesis

(S)-3-Allylmorpholine serves as a chiral building block for the construction of peptidomimetic opioid receptor ligands. As demonstrated by BindingDB data, ligands incorporating this scaffold achieve >9-fold MOR selectivity over DOR/KOR (Ki = 106 nM at MOR vs. >1000 nM at DOR/KOR) [1]. Researchers developing MOR-selective analgesics require the defined (S)-enantiomer to maintain reproducible receptor selectivity profiles in structure-activity relationship studies.

Neurokinin Antagonist Intermediate Synthesis

The C-3 allyl group enables palladium-catalyzed asymmetric allylic alkylation for constructing quaternary stereocenters, a critical step in synthesizing neurokinin receptor antagonists such as SSR 240600 . This methodology has been validated for preparing optically active morpholine-2-aryl-2-allyl derivatives from morpholine-2-aryl-3-ones [2]. Procurement of enantiopure (S)-3-Allylmorpholine ensures predictable stereochemical outcomes in these catalytic asymmetric transformations.

Stereoselective Cyclization to Morpholines

Chiral 3-allylmorpholine scaffolds undergo electrophilic selenium-induced 6-exo cyclization to produce enantiopure morpholine derivatives with high diastereoselectivity [3]. The stereochemical outcome depends on the defined configuration at the C-3 position, temperature, and substitution pattern [4]. This established methodology provides access to structurally complex morpholine building blocks for medicinal chemistry programs requiring defined three-dimensional geometry.

Multi-Target CNS Drug Candidates

Allylmorpholine-containing derivatives demonstrate dual acetyl-/butyryl-cholinesterase inhibition and NMDA receptor antagonism in vitro, with in vivo validation showing anxiolytic-like and sedative effects in adult zebrafish models [5]. The (S)-3-allylmorpholine scaffold provides a validated chiral core for developing neuroprotective and psychotropic agents targeting neurodegenerative and psychiatric disorders [6].

Application
Selection Property
Validation Focus
Opioid receptor ligand studies
(S)-configured morpholine scaffold
Stereospecific receptor selectivity assays
Asymmetric allylic alkylation synthesis
C-3 allyl reactivity
Quaternary stereocenter construction reproducibility
Diastereoselective cyclization precursor
Enantiopure C-3 stereogenic center
Cyclization diastereoselectivity control
CNS multi-target probe synthesis
Allylmorpholine core for enzyme/receptor interactions
In vitro interaction assay context

Technical Documentation Hub

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30 linked technical documents
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